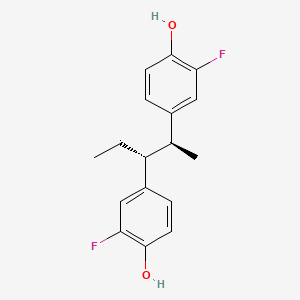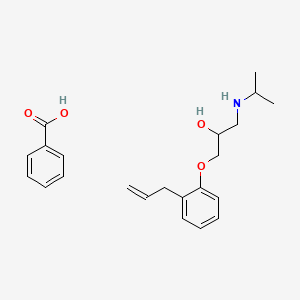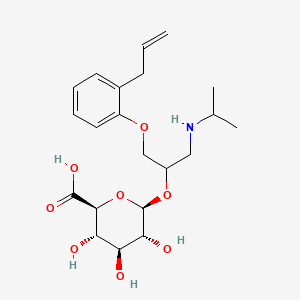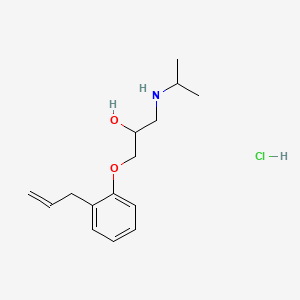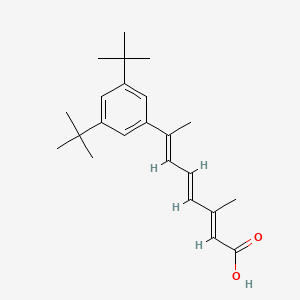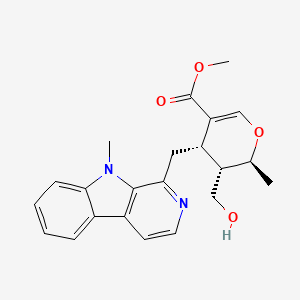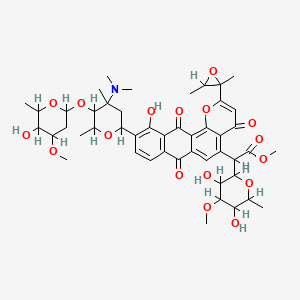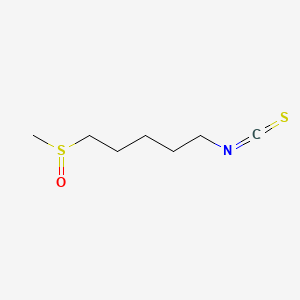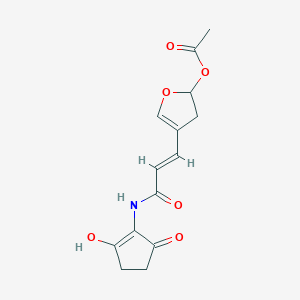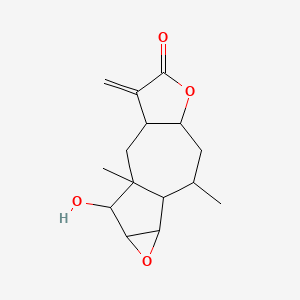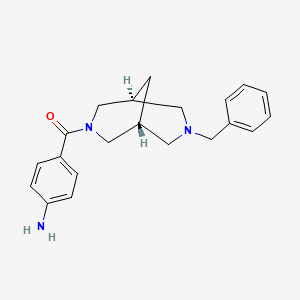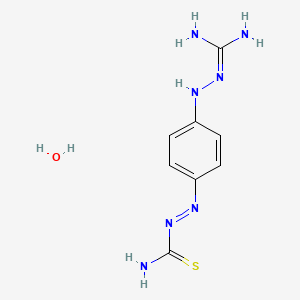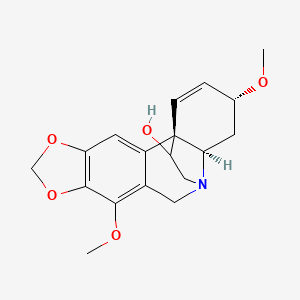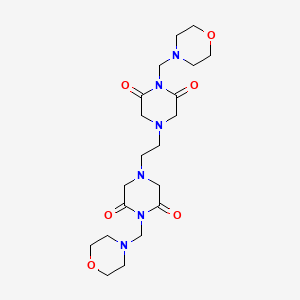
Bimolane
Descripción general
Descripción
Bimolane es un compuesto químico conocido por su función como inhibidor de la topoisomerasa II. Ha sido ampliamente utilizado en China como agente antineoplásico y para el tratamiento de la psoriasis . This compound también ha mostrado actividad leucémogena e induce múltiples tipos de aberraciones cromosómicas en los linfocitos humanos .
Aplicaciones Científicas De Investigación
Bimolane tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Bimolane ejerce sus efectos inhibiendo la enzima topoisomerasa II, que es esencial para la replicación y reparación del ADN. Al inhibir esta enzima, this compound interfiere con el funcionamiento normal del ADN, lo que lleva a la muerte celular en las células que se dividen rápidamente. Este mecanismo lo hace efectivo como agente antineoplásico . Los objetivos moleculares y las vías involucradas incluyen el complejo ADN-topoisomerasa II y la posterior inducción del daño del ADN y la apoptosis .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de Bimolane involucra varios pasos, comenzando con la preparación de la estructura principal. La ruta sintética exacta y las condiciones de reacción son propietarias y no se publican ampliamente.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. El compuesto se produce típicamente en forma de polvo y se almacena bajo condiciones específicas para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
Bimolane se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound puede ser oxidado bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas son menos comunes.
Sustitución: This compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Los agentes oxidantes comunes utilizados con this compound incluyen peróxido de hidrógeno y permanganato de potasio.
Agentes Reductores: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.
Reactivos de Sustitución: Se utilizan varios agentes halogenantes y nucleófilos en reacciones de sustitución.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados hidroxilados, mientras que las reacciones de sustitución pueden producir compuestos halogenados .
Comparación Con Compuestos Similares
Bimolane es único en su inhibición específica de la topoisomerasa II y su actividad leucémogena asociada. Los compuestos similares incluyen:
Etopósido: Otro inhibidor de la topoisomerasa II utilizado en el tratamiento del cáncer.
Doxorubicina: Un agente quimioterapéutico ampliamente utilizado que también se dirige a la topoisomerasa II.
Mitoxantrona: Un agente antineoplásico con un mecanismo de acción similar.
En comparación con estos compuestos, this compound tiene un perfil distinto en términos de sus propiedades inductoras de aberraciones cromosómicas y sus aplicaciones específicas en el tratamiento de la psoriasis .
Propiedades
IUPAC Name |
1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]ethyl]piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O6/c27-17-11-23(12-18(28)25(17)15-21-3-7-31-8-4-21)1-2-24-13-19(29)26(20(30)14-24)16-22-5-9-32-10-6-22/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQGCJKPBAYEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)CN(CC2=O)CCN3CC(=O)N(C(=O)C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225549 | |
| Record name | Bimolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74550-97-3 | |
| Record name | Bimolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74550-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bimolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074550973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bimolane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bimolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIMOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25O7OKR315 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of bimolane?
A: this compound functions as a topoisomerase II catalytic inhibitor. [, ] It disrupts the enzymatic activity of topoisomerase II, an enzyme essential for DNA replication and cell division. []
Q2: What are the downstream effects of this compound's interaction with topoisomerase II?
A2: By inhibiting topoisomerase II, this compound triggers a cascade of events:
- Cell Cycle Arrest: this compound impedes the progression of cells from the S phase to the M phase, effectively halting cell cycle progression. [, , ] This arrest primarily occurs in the G2 phase, leading to an accumulation of cells in this stage. []
- DNA Damage: The inhibition of topoisomerase II by this compound results in DNA strand breaks, particularly single-strand breaks. [] This DNA damage contributes to the compound's cytotoxic and genotoxic effects.
Q3: Is there a difference in the mechanism of action between this compound and ICRF-154?
A: Studies suggest that this compound's anticancer activity is likely attributable to its conversion into ICRF-154 within the cellular environment. [] Both compounds demonstrate very similar cytotoxic and genotoxic effects at equivalent molar concentrations. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C18H28N6O6, and its molecular weight is 412.45 g/mol.
Q5: Is there spectroscopic data available for this compound?
A: While the provided research papers do not delve into detailed spectroscopic analyses, X-ray diffraction studies have been crucial in identifying ICRF-154 within synthesized this compound samples. []
A5: The available research primarily focuses on the biological activity and clinical implications of this compound. Information regarding its material compatibility and stability, catalytic properties, and computational chemistry aspects are not extensively covered in these studies.
Q6: How do structural modifications of this compound affect its activity?
A6: While specific SAR studies are not presented within the provided research, the structural similarity between this compound and ICRF-154 suggests that even minor alterations to the this compound molecule could significantly impact its conversion to ICRF-154 and, consequently, its biological activity.
A6: These aspects of this compound are not extensively discussed within the provided research, which primarily focuses on its biological activity, clinical observations, and potential for leukemia development.
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A7: While comprehensive ADME data is limited within the provided research, some insights can be gleaned:
- In vivo Conversion: this compound appears to be efficiently converted to ICRF-154 during cell culture, suggesting in vivo metabolic processes. []
Q8: What cell lines have been used to study the in vitro efficacy of this compound?
A8: Researchers have employed various cell lines to investigate this compound's effects, including:
- TK6 Cells: Used to assess cytotoxic and genotoxic effects. []
- S180 Cells: Utilized to study cytokinetic effects and DNA damage. [, ]
- Human Peripheral Blood Lymphocytes (HPBLs): Employed for genotoxicity evaluation and cell cycle analysis. [, , , ]
- Ehrlich Ascites Carcinoma (ECA) Cells: Used to examine the impact on DNA, RNA, and protein synthesis. []
- L1210 Leukemia Cells: Utilized for studying cytokinetic effects and cell cycle changes. []
Q9: What animal models have been used to investigate the in vivo activity of this compound?
A9: Mice have been the primary animal model for investigating this compound's in vivo effects. [2, 4, 7-10, 18, 22, 25] Studies have focused on:
- Reproductive Toxicity: Examining the impact on embryonic development and potential teratogenicity. []
- Immune Response Modulation: Evaluating the effects on humoral and cellular immunity. []
- Anticancer Activity: Assessing its ability to inhibit tumor growth and metastasis, particularly in lung carcinoma models. [, ]
- Cardiotoxicity Prevention: Investigating its potential to mitigate the cardiotoxic effects of doxorubicin. []
- Leukemogenic Potential: Observing the development of leukemia in mice treated with this compound. []
Q10: Have any clinical trials been conducted with this compound?
A10: While the provided research doesn't directly reference specific clinical trials, it does mention this compound's clinical use for treating psoriasis and its association with the development of acute leukemia in some patients. [3, 12, 14-16, 18, 26, 27]
A10: The provided research focuses primarily on this compound's mechanism of action, biological effects, and clinical observations. Information specifically related to resistance mechanisms and cross-resistance is not extensively discussed in these studies.
Q11: What are the known toxic effects of this compound?
A11: Research highlights several toxicological concerns associated with this compound:
- Genotoxicity: this compound induces chromosomal aberrations, micronucleus formation, and DNA damage. [, , , , ]
- Reproductive Toxicity: Studies in mice show that this compound can cause embryonic resorption, fetal abnormalities, and teratogenic effects. []
- Immunosuppression: this compound has been shown to suppress both humoral and cellular immune responses in mice. []
A11: These specific aspects of this compound's profile are not extensively addressed in the provided research.
A11: The research papers primarily focus on understanding this compound's biological activity and clinical implications. Information regarding alternative compounds, waste management, or research infrastructure related to this compound is not elaborated upon in these studies.
Q12: What are some milestones in the research on this compound?
A12: Key milestones include:
- Mechanism of Action Elucidation: Research identified this compound as a topoisomerase II catalytic inhibitor, shedding light on its cytotoxic and genotoxic properties. []
- Link to ICRF-154: Studies indicated that this compound's anticancer activity is likely due to its conversion to ICRF-154 within biological systems. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


